molecular formula C3H3F3OS B3064555 1,1,1-Trifluoro-3-sulfanylpropan-2-one CAS No. 127183-53-3

1,1,1-Trifluoro-3-sulfanylpropan-2-one

Cat. No. B3064555
CAS RN: 127183-53-3
M. Wt: 144.12 g/mol
InChI Key: RNKIHLWRZFZWKH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-sulfanylpropan-2-one is a chemical compound with the molecular formula C3H3F3OS . It is available in bulk and research quantities .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with three fluorine atoms attached to one of the carbon atoms and a sulfanyl group attached to another .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.1155 . Other physical and chemical properties such as density, melting point, and boiling point are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis of Halogenated Compounds

1,1,1-Trifluoro-3-sulfanylpropan-2-one has been utilized in the synthesis of various halogenated compounds. For instance, Dorofeev et al. (2008) developed a procedure for the synthesis of 1,1,1-trichloro-2-sulfanylpropan-2-ol and 1,1,3-tribromo-2-sulfanylpropan-2-ol by acid-catalyzed addition of hydrogen sulfide to corresponding ketones. The stability of these compounds was estimated using quantum-chemical analysis, indicating the utility of this compound in the synthesis of halogenated organic chemicals (Dorofeev et al., 2008).

Enantioselective Synthesis

This compound has been used in enantioselective synthesis processes. Shimizu et al. (1996) prepared 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity using lipase-mediated kinetic resolution. This product was then converted into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the compound's potential in creating enantioselectively synthesized products (Shimizu, Sugiyama, & Fujisawa, 1996).

Fluorinated Ethanes Synthesis

Prakash et al. (2011) described a one-pot synthesis method using this compound for creating 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes. This process was noted for its simplicity and elimination of the need for organic solvents, highlighting the compound's role in synthesizing fluorinated ethanes (Prakash et al., 2011).

Synthesis of Isoxazolidines

This compound has been used in the synthesis of isoxazolidines, a class of five-membered heterocyclic compounds. Tsuge et al. (1995) demonstrated its application in the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines, which are valuable in pharmaceutical and agrochemical industries (Tsuge, Okano, & Eguchi, 1995).

Safety and Hazards

Specific safety and hazard information for 1,1,1-Trifluoro-3-sulfanylpropan-2-one is not provided in the available resources .

Future Directions

Future directions for the use and study of 1,1,1-Trifluoro-3-sulfanylpropan-2-one are not explicitly mentioned in the available resources .

properties

IUPAC Name

1,1,1-trifluoro-3-sulfanylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3OS/c4-3(5,6)2(7)1-8/h8H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKIHLWRZFZWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10155474
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127183-53-3
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127183533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, 1,1,1-trifluoro-3-mercapto-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10155474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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